molecular formula C19H15N3O3S B274115 N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide

N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide

Cat. No. B274115
M. Wt: 365.4 g/mol
InChI Key: FXQHZKQXHQFHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide, also known as OPB-9195, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other cancer drugs.

Mechanism of Action

N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide works by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By inhibiting this enzyme, this compound disrupts the production of DNA and RNA, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide in lab experiments is its specificity for DHODH, which allows for targeted inhibition of this enzyme. However, one limitation is that this compound has low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide. One area of interest is the development of combination therapies that incorporate this compound with other cancer drugs. Another potential direction is the investigation of this compound's effects on different types of cancer and in different stages of cancer progression. Additionally, there is potential for the development of new formulations of this compound that address its solubility limitations.

Synthesis Methods

The synthesis of N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide involves several steps, including the condensation of 4-amino-2-thiouracil and 4-chloro-3-nitrobenzoic acid to form 4-(4-chloro-3-nitrobenzoyl)amino-2-thiouracil. This compound is then reacted with 2-phenylacetyl chloride to form this compound.

Scientific Research Applications

N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide has been studied for its potential use in cancer treatment, specifically in the treatment of solid tumors. Preclinical studies have shown that this compound is effective in inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.

properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide

InChI

InChI=1S/C19H15N3O3S/c23-15-11-12-20-19(26)22(15)17(16(24)13-7-3-1-4-8-13)21-18(25)14-9-5-2-6-10-14/h1-12,17H,(H,20,26)(H,21,25)

InChI Key

FXQHZKQXHQFHHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)N3C(=O)C=CNC3=S

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)N3C(=O)C=CNC3=S

Origin of Product

United States

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